molecular formula C8H12O2 B11948474 Bicyclo[2.2.2]oct-7-ene-2,5-diol CAS No. 60239-28-3

Bicyclo[2.2.2]oct-7-ene-2,5-diol

Cat. No.: B11948474
CAS No.: 60239-28-3
M. Wt: 140.18 g/mol
InChI Key: KAZXCICULANIQQ-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-7-ene-2,5-diol is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure featuring two hydroxyl groups attached to a bicyclo[222]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-7-ene-2,5-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The hydroxyl groups can then be introduced through subsequent functionalization reactions. For example, the compound can be prepared by the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione using suitable reducing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and functional group transformations can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-7-ene-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, such as alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products

    Oxidation: Bicyclo[2.2.2]oct-7-ene-2,5-dione or bicyclo[2.2.2]oct-7-ene-2,5-dicarboxylic acid.

    Reduction: Bicyclo[2.2.2]octane derivatives.

    Substitution: Halogenated bicyclo[2.2.2]oct-7-ene derivatives.

Scientific Research Applications

Bicyclo[2.2.2]oct-7-ene-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-diol depends on its specific application. In chemical reactions, its bicyclic structure and hydroxyl groups play a crucial role in determining its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-7-ene-2,5-diol is unique due to its specific arrangement of hydroxyl groups on the bicyclic framework, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and development.

Properties

CAS No.

60239-28-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

bicyclo[2.2.2]oct-7-ene-2,5-diol

InChI

InChI=1S/C8H12O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-10H,3-4H2

InChI Key

KAZXCICULANIQQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1O)CC2O

Origin of Product

United States

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